molecular formula C6H15NO B8184149 (3S)-3-amino-2-methyl-pentan-2-ol

(3S)-3-amino-2-methyl-pentan-2-ol

Cat. No.: B8184149
M. Wt: 117.19 g/mol
InChI Key: RJQQAAMUEHNMSQ-YFKPBYRVSA-N
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Description

(3S)-3-amino-2-methyl-pentan-2-ol is an organic compound with a chiral center, making it an enantiomerically pure substance This compound is a derivative of pentanol, featuring an amino group and a methyl group attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-amino-2-methyl-pentan-2-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor such as 2-methyl-2-pentanol.

    Amination Reaction: The precursor undergoes an amination reaction, where an amino group is introduced. This can be achieved using reagents like ammonia or amines under specific conditions.

    Chiral Resolution: To obtain the (3S) enantiomer, chiral resolution techniques such as crystallization or chromatography are employed.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) to facilitate the hydrogenation process.

    Enzymatic Methods: Employing enzymes that selectively produce the desired enantiomer.

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: (3S)-3-amino-2-methyl-pentan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.

    Substitution Reagents: Acyl chlorides or anhydrides for forming amides.

Major Products: The major products formed from these reactions include ketones, aldehydes, alcohol derivatives, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3S)-3-amino-2-methyl-pentan-2-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which (3S)-3-amino-2-methyl-pentan-2-ol exerts its effects involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors, influencing biochemical pathways.

    Pathways Involved: It may modulate pathways related to neurotransmission, metabolism, or cellular signaling.

Comparison with Similar Compounds

    (3R)-3-amino-2-methyl-pentan-2-ol: The enantiomer of the compound, differing in the spatial arrangement of atoms.

    2-amino-2-methyl-1-propanol: A structurally similar compound with different functional groups.

    3-amino-2-methylbutanol: Another analog with a slightly different carbon chain length.

Uniqueness: (3S)-3-amino-2-methyl-pentan-2-ol is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties compared to its analogs. Its enantiomeric purity and specific interactions with molecular targets make it valuable in various applications.

Properties

IUPAC Name

(3S)-3-amino-2-methylpentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-4-5(7)6(2,3)8/h5,8H,4,7H2,1-3H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQQAAMUEHNMSQ-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)(C)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(C)(C)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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